molecular formula C9H14O3 B14293599 2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one CAS No. 112532-64-6

2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one

Cat. No.: B14293599
CAS No.: 112532-64-6
M. Wt: 170.21 g/mol
InChI Key: JDVISUFZLXDPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of cyclopentenone, featuring a cyclopentene ring with a dimethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler analog with a cyclopentene ring and a ketone group.

    2,3-Dimethyl-2-cyclopentenone: A derivative with methyl substituents on the cyclopentene ring.

    2-Hydroxy-3,4-dimethyl-2-cyclopentenone: A hydroxylated derivative with additional methyl groups.

Uniqueness

2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

112532-64-6

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C9H14O3/c1-11-9(12-2)6-7-4-3-5-8(7)10/h4,9H,3,5-6H2,1-2H3

InChI Key

JDVISUFZLXDPQJ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CCCC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.